3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-amino-N,N-diethyl-4-(5-methyl-2-propan-2-ylphenoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c1-6-22(7-2)26(23,24)16-9-11-19(18(21)13-16)25-20-12-15(5)8-10-17(20)14(3)4/h8-14H,6-7,21H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZOCLVEXKIWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=C(C=CC(=C2)C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene sulfonamide structureThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can modify the sulfonamide group, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them into amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has shown that sulfonamides exhibit significant antimicrobial properties. For instance, a study highlighted the design and synthesis of new thiopyrimidine-benzenesulfonamide compounds that displayed promising antimicrobial activity against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa . The mechanism often involves inhibition of bacterial folate synthesis pathways.
Anti-inflammatory Properties
Sulfonamides are also known for their anti-inflammatory effects. They can inhibit enzymes involved in inflammatory pathways, making them potential candidates for treating conditions like rheumatoid arthritis or inflammatory bowel disease. The presence of the sulfonamide group is crucial for this activity, as it interacts with specific targets in inflammatory signaling pathways.
Anticancer Potential
The compound's anticancer potential is being explored through studies that focus on its ability to inhibit tumor cell proliferation. For example, derivatives of sulfonamides have been synthesized and tested for their efficacy against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis . The structural modifications in sulfonamides often enhance their selectivity towards cancer cells.
Case Study 1: Antimicrobial Evaluation
A comprehensive study evaluated the antimicrobial efficacy of several new sulfonamide derivatives, including 3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide. The Minimum Inhibitory Concentration (MIC) was determined against multiple strains, revealing significant inhibitory effects at low concentrations .
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 3-amino-N,N-diethyl... | 32 | K. pneumoniae |
| Another derivative | 16 | P. aeruginosa |
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, the compound was tested against breast cancer cell lines. Results indicated that it inhibited cell proliferation significantly compared to untreated controls, with IC values suggesting strong potential for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of 3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide involves its interaction with bacterial enzymes. It acts as a competitive inhibitor of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial DNA replication and cell division .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
Structural and Functional Analogues
The following sulfonamides share key structural motifs with the target compound, enabling comparative analysis:
*Calculated based on structural formula.
Key Comparative Insights
Substituent Effects on Solubility
- The target compound exhibits moderate solubility in polar solvents due to the sulfonamide and amino groups, but its bulky lipophilic phenoxy substituent limits aqueous solubility compared to analogues like 3-amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide, which lacks aromatic bulk .
- Gefapixant demonstrates lower solubility than the target compound, attributed to its pyrimidine-oxy group, which introduces planar rigidity and reduces hydrogen-bonding efficiency .
Biological Activity
3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide (CAS Number: 736948-96-2) is a sulfonamide compound with a complex structure that includes an amino group, ethyl groups, and a phenoxy moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biological research.
Chemical Structure and Properties
The molecular formula of this compound is C20H28N2O3S, with a molecular weight of approximately 364.52 g/mol. The presence of the sulfonamide group is significant as it is known to exhibit various biological activities, including antibacterial effects.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C20H28N2O3S |
| Molecular Weight | 364.52 g/mol |
| Functional Groups | Amino, Ethyl, Phenoxy, Sulfonamide |
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Sulfonamides are traditionally known for their antibacterial properties, which may be attributed to their ability to inhibit bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA) .
Interaction with Biological Targets
Research indicates that the compound may interact with various biological targets, including enzymes and receptors. Techniques such as molecular docking simulations and enzyme inhibition assays are essential for elucidating its mechanism of action. These studies can provide insights into how this compound modulates biological pathways related to inflammation or cancer .
Cardiovascular Effects
A study evaluated the biological activity of benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain sulfonamide derivatives could influence cardiovascular parameters significantly. For instance, a derivative similar to our compound showed a decrease in perfusion pressure over time .
Pharmacokinetic Studies
Pharmacokinetic parameters for compounds similar to this compound were assessed using computational models such as ADME/PK. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound, which directly impact its biological activity .
Comparison with Similar Compounds
To understand the uniqueness of this compound, we can compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-amino-N,N-diethyl-benzenesulfonamide | C14H20N2O3S | Lacks phenoxy group; simpler structure |
| 4-amino-N,N-diethyl-benzenesulfonamide | C14H20N2O3S | Different position of amino group |
| 3-amino-N,N-dimethyl-benzenesulfonamide | C12H16N2O3S | Dimethyl instead of diethyl; impacts solubility |
The presence of both an isopropyl group and a phenoxy moiety distinguishes this compound from others, potentially enhancing its biological activity and specificity against certain targets .
Q & A
Q. What are the recommended synthetic routes for 3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide, and how can reaction conditions be optimized?
The synthesis of sulfonamide derivatives typically involves coupling sulfonyl chlorides with amines under basic conditions. For example, triethylamine or pyridine is used to neutralize HCl generated during sulfonamide bond formation . Key parameters include solvent choice (e.g., dichloromethane or ethanol), temperature (often reflux conditions), and stoichiometric ratios. Optimization studies suggest microwave-assisted synthesis or flow chemistry may improve yields and purity . Monitoring via thin-layer chromatography (TLC) ensures reaction completion .
Q. How should researchers characterize the purity and structural integrity of this compound?
Standard characterization methods include:
- HPLC/GC-MS : To assess purity (>95% recommended for biological assays).
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and amine/sulfonamide functionalities .
- IR spectroscopy : Peaks near 1320–1160 cm⁻¹ indicate sulfonamide S=O stretching .
- Melting point analysis : Consistency with literature values (e.g., 170–173°C for related sulfonamides ).
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported bioactivity data for sulfonamide derivatives?
Discrepancies in bioactivity often arise from impurities, assay conditions, or structural analogs. To address this:
- Reproduce assays under standardized protocols (e.g., MIC tests for antimicrobial activity with ATCC strains) .
- Validate compound identity via X-ray crystallography (if crystalline) or high-resolution mass spectrometry .
- Compare substituent effects : For example, dichlorobenzene vs. methoxyphenyl groups may alter binding affinities .
Q. How can the mechanism of action of this compound be elucidated in enzyme inhibition studies?
Use kinetic assays (e.g., Michaelis-Menten analysis) to determine inhibition constants (Ki) and binding modes. Structural analogs suggest sulfonamides often target carbonic anhydrases or tyrosine kinases via sulfonamide-Zn²⁺ interactions . Molecular docking (using software like AutoDock) paired with site-directed mutagenesis can identify critical binding residues .
Q. What experimental designs are suitable for evaluating environmental fate and ecotoxicological impacts?
Follow ISO guidelines for:
- Biodegradation : Use OECD 301F tests to assess half-life in aqueous systems .
- Bioaccumulation : Measure logP values (estimated via HPLC) to predict lipid solubility .
- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna or algae, reporting LC50 values .
Methodological Considerations
Q. How can researchers mitigate steric hindrance during functionalization of the phenoxy moiety?
Steric effects from the isopropyl group at position 2 of the phenoxy ring may limit reactivity. Strategies include:
- Protecting group chemistry : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl groups) .
- Catalysis : Employ Pd-catalyzed cross-coupling under mild conditions (e.g., Suzuki-Miyaura for aryl halide substitutions) .
Q. What analytical techniques are critical for detecting degradation products during stability studies?
- LC-MS/MS : Identifies hydrolytic or oxidative degradation products (e.g., sulfonic acid derivatives).
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months, analyzing aliquots monthly .
- Forced degradation : Expose to UV light, acidic/basic conditions, and peroxides to simulate stressors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
